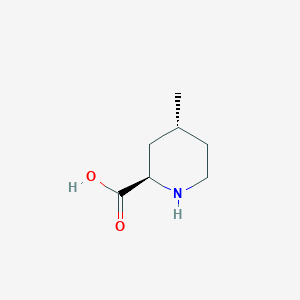

(2R,4R)-4-methylpiperidine-2-carboxylic acid

Descripción general

Descripción

(2R,4R)-4-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is known for its significance in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid typically involves the use of 4-methyl-2-picolinic acid as the starting material . The synthetic route includes several steps such as hydrogenation, cyclization, and functional group transformations under controlled conditions. The reaction conditions often involve the use of catalysts like palladium or rhodium for hydrogenation and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

(2R,4R)-4-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticoagulant Properties

One of the primary applications of (2R,4R)-4-methylpiperidine-2-carboxylic acid is as an intermediate in the synthesis of argatroban, a potent thrombin inhibitor used as an anticoagulant. Argatroban is particularly valuable for patients with heparin-induced thrombocytopenia (HIT) and is utilized in various clinical settings, including percutaneous coronary interventions and treatment of ischemic cerebral infarction .

1.2 Analgesics and Neurological Agents

Research indicates that derivatives of this compound exhibit analgesic properties. These compounds are being investigated for their potential use in treating neuropathic pain and other neurological disorders .

Synthetic Methods

The synthesis of this compound has been optimized through various methods to enhance yield and reduce costs.

2.1 Hydrogenation Reduction Method

A notable synthetic route involves the hydrogenation of 4-methyl-2-picolinic acid using palladium charcoal as a catalyst. This method allows for the efficient production of the target compound with high purity and low operational costs . The reaction conditions typically include:

- Temperature: 45–55 °C

- Pressure: 2–3 kg

- Solvent: Ethanol or methanol

This method has been highlighted for its safety and suitability for industrial-scale production.

2.2 Esterification and Resolution

Following hydrogenation, esterification is performed to convert the resulting carboxylic acid into its ester form, which can then be resolved using chiral organic acids such as D-amygdalic acid. This step is crucial for obtaining the desired enantiomeric purity necessary for pharmaceutical applications .

Clinical Efficacy of Argatroban

A clinical study demonstrated that argatroban significantly improved outcomes in patients with acute ischemic stroke when administered within 48 hours of symptom onset. Patients showed marked improvements in daily activities and neurological function compared to those receiving standard treatments .

Synthesis Optimization Studies

A series of studies have focused on optimizing the synthetic pathway for this compound to enhance yield while minimizing environmental impact. Researchers have explored alternative catalysts and solvents, leading to more sustainable practices in pharmaceutical manufacturing .

Mecanismo De Acción

The mechanism of action of (2R,4R)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .

Comparación Con Compuestos Similares

Similar Compounds

- (2R,4S)-4-Methylpiperidine-2-carboxylic acid

- (2S,4R)-4-Methylpiperidine-2-carboxylic acid

- (2S,4S)-4-Methylpiperidine-2-carboxylic acid

Uniqueness

(2R,4R)-4-Methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, biological activity, and suitability for various applications compared to its stereoisomers .

Actividad Biológica

(2R,4R)-4-methylpiperidine-2-carboxylic acid (MCPCA) is a chiral compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of approximately 143.19 g/mol. This compound is characterized by its piperidine ring structure, which includes a methyl group and a carboxylic acid functional group. The presence of stereogenic centers at the 2 and 4 positions contributes to its unique biological activities compared to other stereoisomers. This article explores the biological activities of MCPCA, focusing on its antibacterial properties, potential as an enzyme inhibitor, and applications in medicinal chemistry.

Antibacterial Activity

Recent studies have indicated that (2R,4R)-MCPCA exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The proposed mechanism of action for its antibacterial activity may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, although the exact pathways remain to be fully elucidated .

Enzyme Inhibition

(2R,4R)-MCPCA has been identified as a potential inhibitor of key enzymes in the nervous system:

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

Inhibiting these enzymes can increase acetylcholine levels, potentially benefiting conditions such as Alzheimer's disease and dementia. Research indicates that MCPCA may enhance cognitive function by modulating neurotransmitter levels.

The mechanism of action for (2R,4R)-MCPCA involves its interaction with specific molecular targets:

- Acts as a ligand for certain receptors.

- Modulates the activity of enzymes involved in neurotransmission.

These interactions suggest that MCPCA could influence central nervous system activity and may have therapeutic implications for neurodegenerative diseases .

Applications in Medicinal Chemistry

(2R,4R)-MCPCA serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its structural similarity to neurotransmitters allows it to interact with neurotransmitter receptors, influencing their activity. Additionally, derivatives of MCPCA have demonstrated anti-inflammatory properties and potential applications in cancer therapy .

Table 1: Comparison of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against S. aureus, E. coli, P. aeruginosa |

| Enzyme Inhibition | Inhibits AChE and BChE; potential benefits for Alzheimer's treatment |

| Anti-inflammatory | Some derivatives show promise in reducing inflammation |

| Cancer Therapy Potential | Investigated for cytotoxicity against various cancer cell lines |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of (2R,4R)-MCPCA against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that MCPCA exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative therapeutic agent.

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, (2R,4R)-MCPCA was tested for its ability to inhibit AChE and BChE. Results showed that it significantly increased acetylcholine levels in vitro, leading to improved synaptic transmission in neuronal cultures .

Propiedades

IUPAC Name |

(2R,4R)-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHCHLWYGMSPJC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415346 | |

| Record name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74874-06-9, 74892-81-2 | |

| Record name | rel-(2R,4R)-4-Methyl-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74874-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.